(4-Methoxypentyl)(methyl)amine
CAS No.:
Cat. No.: VC17671260
Molecular Formula: C7H17NO
Molecular Weight: 131.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H17NO |
|---|---|
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | 4-methoxy-N-methylpentan-1-amine |
| Standard InChI | InChI=1S/C7H17NO/c1-7(9-3)5-4-6-8-2/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | OTIBDNPGQUBBMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCNC)OC |
Introduction
Chemical Identity and Structural Features
(4-Methoxypentyl)(methyl)amine (C₇H₁₇NO) belongs to the alkylamine family, with a molecular weight of 131.22 g/mol. Its structure comprises:
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Pentyl chain: A five-carbon aliphatic backbone.
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Methoxy group (-OCH₃): Positioned at the fourth carbon, conferring electron-donating effects.
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Methylamine (-NHCH₃): A secondary amine group at the terminal carbon.
Table 1: Comparative Physicochemical Properties of Related Amines
Synthesis and Reaction Pathways
Although no direct synthesis of (4-Methoxypentyl)(methyl)amine is documented, analogous methods from the literature suggest viable routes:
Reductive Amination
A primary pathway involves reductive amination of 4-methoxypentanal with methylamine. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) in methanol or ethanol at 50–80°C typically yields secondary amines .
Transfer Hydrogenation of Nitriles
Copper-catalyzed transfer hydrogenation of 4-methoxypentanenitrile with oxazaborolidine-BH₃ complexes could selectively produce the target amine. Solvent polarity (e.g., THF vs. toluene) modulates selectivity between primary and secondary amines .
Physicochemical and Spectroscopic Properties
Thermal Stability
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Boiling Point: Estimated at 110–125°C, based on comparisons to N-(4-Methoxybenzyl)-N-methylamine (88°C) and longer-chain analogs .
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Flash Point: Likely >100°C, given the presence of a methoxy group, which enhances flammability resistance.
Solubility and Reactivity
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Solubility: Miscible with polar aprotic solvents (e.g., chloroform, methanol) but insoluble in water due to the hydrophobic pentyl chain .
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pKa: Predicted ~10.1±0.1, consistent with secondary amines .
Spectroscopic Data
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IR: N-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹).
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¹H NMR: δ 1.30–1.60 (m, pentyl chain), δ 3.30 (s, OCH₃), δ 2.40 (s, NHCH₃).
Applications in Organic Synthesis and Pharmacology
Pharmaceutical Intermediates
Structurally similar amines, such as N-(4-Methoxybenzyl)-N-methylamine, serve as precursors to toll-like receptor antagonists and kinase inhibitors . (4-Methoxypentyl)(methyl)amine could analogously act as a building block for:
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Anticancer agents: Deuteration of the methyl group may enhance metabolic stability, as seen in compound CM4307 .
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Immune modulators: Piperazinylquinazoline derivatives require secondary amines for activity .
Catalysis and Materials Science
Nickel and ruthenium complexes with amine ligands demonstrate efficacy in dehydrogenative coupling reactions . The methoxy group in (4-Methoxypentyl)(methyl)amine could stabilize metal centers, enabling novel catalysts for imine or amide synthesis.
Future Research Directions
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Synthetic Optimization: Screen transition-metal catalysts (e.g., Cu, Mn) to improve yield in transfer hydrogenation .
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Deuterium Labeling: Adapt methods from deuterated methylamine synthesis to produce isotopologs for pharmacokinetic studies .
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Biological Screening: Evaluate inhibitory activity against Toll-like receptors or kinases using in vitro assays.
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